molecular formula C8H12N2 B15317184 4-Azaspiro[2.5]octane-7-carbonitrile

4-Azaspiro[2.5]octane-7-carbonitrile

Katalognummer: B15317184
Molekulargewicht: 136.19 g/mol
InChI-Schlüssel: GHYOJHFTYRTXIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Azaspiro[2.5]octane-7-carbonitrile is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azaspiro[2.5]octane-7-carbonitrile can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring, which can be performed using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

4-Azaspiro[2.5]octane-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction may produce spirocyclic amines.

Wissenschaftliche Forschungsanwendungen

4-Azaspiro[2.5]octane-7-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: It serves as a scaffold for the development of bioactive molecules with potential therapeutic applications.

    Medicine: It is investigated for its potential use in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Azaspiro[2.5]octane-7-carbonitrile involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-Azaspiro[2.5]octane-7-carbonitrile can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring system and the presence of a nitrile group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H12N2

Molekulargewicht

136.19 g/mol

IUPAC-Name

4-azaspiro[2.5]octane-7-carbonitrile

InChI

InChI=1S/C8H12N2/c9-6-7-1-4-10-8(5-7)2-3-8/h7,10H,1-5H2

InChI-Schlüssel

GHYOJHFTYRTXIL-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2(CC2)CC1C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.